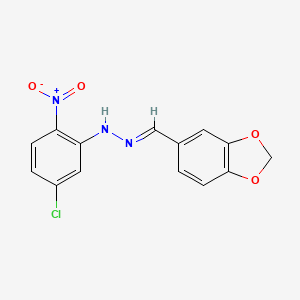![molecular formula C18H18O4 B5754459 methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
methyl 4-[(4-propionylphenoxy)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-propionylphenoxy)methyl]benzoate (MPB) is a chemical compound that belongs to the family of benzoates. It is a white crystalline powder that is used in various scientific research applications. MPB has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological processes.
作用機序
The mechanism of action of methyl 4-[(4-propionylphenoxy)methyl]benzoate is not fully understood. However, it is believed that methyl 4-[(4-propionylphenoxy)methyl]benzoate exerts its therapeutic effects through the inhibition of various biological processes. methyl 4-[(4-propionylphenoxy)methyl]benzoate has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of inflammatory mediators. methyl 4-[(4-propionylphenoxy)methyl]benzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
methyl 4-[(4-propionylphenoxy)methyl]benzoate has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators and cytokines, which are involved in the inflammatory response. methyl 4-[(4-propionylphenoxy)methyl]benzoate has also been found to induce apoptosis in cancer cells, which leads to the death of these cells. Additionally, methyl 4-[(4-propionylphenoxy)methyl]benzoate has been shown to inhibit the replication of the hepatitis B virus.
実験室実験の利点と制限
One of the advantages of using methyl 4-[(4-propionylphenoxy)methyl]benzoate in lab experiments is its potential therapeutic properties. methyl 4-[(4-propionylphenoxy)methyl]benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using methyl 4-[(4-propionylphenoxy)methyl]benzoate in lab experiments is its potential toxicity. methyl 4-[(4-propionylphenoxy)methyl]benzoate has been found to be toxic to certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl 4-[(4-propionylphenoxy)methyl]benzoate. One direction is the development of new drugs based on the structure of methyl 4-[(4-propionylphenoxy)methyl]benzoate. methyl 4-[(4-propionylphenoxy)methyl]benzoate has been shown to have potential therapeutic properties, and the development of new drugs based on its structure may lead to the discovery of new treatments for various diseases. Another direction is the study of the mechanism of action of methyl 4-[(4-propionylphenoxy)methyl]benzoate. The exact mechanism of action of methyl 4-[(4-propionylphenoxy)methyl]benzoate is not fully understood, and further research in this area may lead to a better understanding of its therapeutic properties. Additionally, the study of the toxicity of methyl 4-[(4-propionylphenoxy)methyl]benzoate is another future direction. Understanding the toxicity of methyl 4-[(4-propionylphenoxy)methyl]benzoate may help to determine its potential use in clinical settings.
合成法
The synthesis of methyl 4-[(4-propionylphenoxy)methyl]benzoate involves the reaction of 4-hydroxybenzaldehyde with propionyl chloride in the presence of a base to form 4-propionyl-4-hydroxybenzaldehyde. This intermediate is then reacted with methyl 4-bromomethylbenzoate in the presence of a base to form methyl 4-[(4-propionylphenoxy)methyl]benzoate.
科学的研究の応用
Methyl 4-[(4-propionylphenoxy)methyl]benzoate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. methyl 4-[(4-propionylphenoxy)methyl]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 4-[(4-propionylphenoxy)methyl]benzoate has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, methyl 4-[(4-propionylphenoxy)methyl]benzoate has been shown to inhibit the replication of the hepatitis B virus.
特性
IUPAC Name |
methyl 4-[(4-propanoylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-17(19)14-8-10-16(11-9-14)22-12-13-4-6-15(7-5-13)18(20)21-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGEVPIMJVUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-propionylphenoxy)methyl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

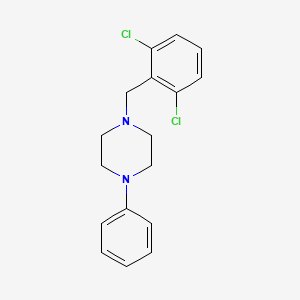
![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
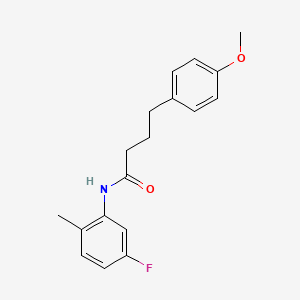
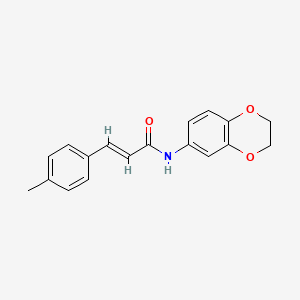
![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
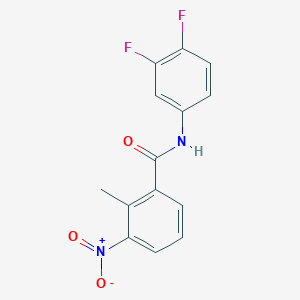
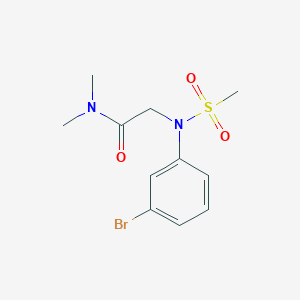
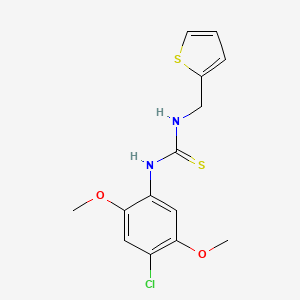
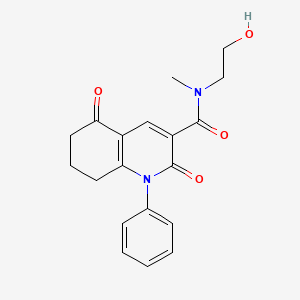
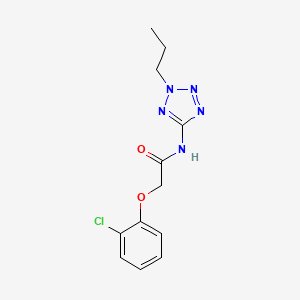
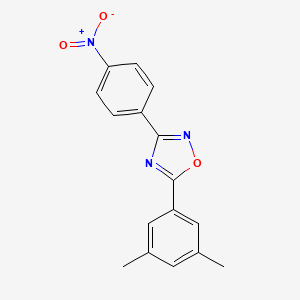
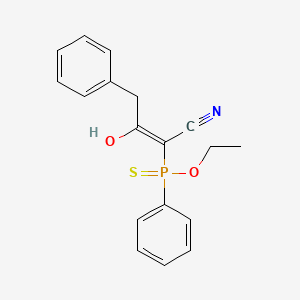
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
